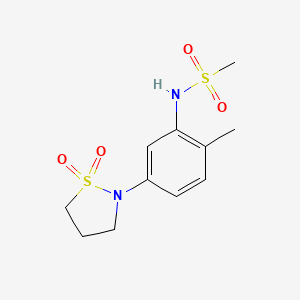

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S2/c1-9-4-5-10(8-11(9)12-18(2,14)15)13-6-3-7-19(13,16)17/h4-5,8,12H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDQOHUPPQCSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide typically involves the reaction of 2-methylphenylmethanesulfonamide with a suitable reagent to introduce the dioxidoisothiazolidinyl group. One common method involves the use of chlorosulfonic acid and subsequent reaction with a thiazolidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone, sulfoxide, and substituted sulfonamide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide serves as a building block in organic synthesis. Its unique structure allows it to be used in various chemical transformations, including:

- Oxidation: Can be oxidized to form sulfone derivatives.

- Reduction: Can undergo reduction to yield sulfoxide or sulfide derivatives.

- Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles .

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit the growth of various microbial strains.

- Anticancer Properties: Preliminary investigations suggest that it may have cytotoxic effects against cancer cell lines such as HCT-116 and HeLa. For instance, certain analogues demonstrated significant apoptotic activity in treated cells .

Medicine

The therapeutic potential of this compound is being explored for:

- Enzyme Inhibition: The sulfonamide group mimics natural substrates, potentially inhibiting enzyme activity critical for disease progression.

- Drug Development: Ongoing research aims to develop new pharmaceuticals based on this compound's structure and activity profile .

Industry

In industrial applications, this compound is utilized as:

- Intermediate in Pharmaceutical Production: It is involved in synthesizing various drugs due to its reactivity and ability to form complex molecules.

- Material Science: Its unique chemical properties make it suitable for developing new materials with specific functionalities .

Case Studies

Case Study 1: Anticancer Activity

A series of compounds derived from this compound were synthesized and tested for their anticancer properties. The results indicated that some derivatives exhibited IC₅₀ values below 100 μM against human cancer cell lines (HCT-116 and HeLa), highlighting the potential for further development as anticancer agents .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound revealed significant inhibition against several pathogenic strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis through enzyme inhibition .

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide

- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide

Uniqueness

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the dioxidoisothiazolidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in relation to its mechanism of action and therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an isothiazolidine ring with a dioxido group and a methanesulfonamide moiety. The presence of these functional groups contributes to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₄S |

| Molecular Weight | 299.34 g/mol |

| CAS Number | 941932-55-4 |

The primary biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Target Enzymes : The compound primarily inhibits cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts normal cell cycle progression, leading to potential antitumor effects.

- Biochemical Pathways : The inhibition of CDK2 affects several downstream signaling pathways associated with cell proliferation and apoptosis. These pathways are critical in cancer biology, making the compound a candidate for further investigation in cancer therapeutics.

Pharmacological Studies

Several studies have assessed the pharmacological properties of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .

- In Vivo Studies : Animal models have shown that administration of the compound leads to reduced tumor growth rates compared to control groups. These studies suggest that the compound may have potential as an anticancer agent .

Case Studies

- Breast Cancer Model :

- Lung Cancer Study :

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

Q & A

Q. What are the optimal synthetic pathways for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including coupling of the dioxidoisothiazolidine moiety with a methanesulfonamide-substituted phenyl group. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Temperature control : Maintaining 60–80°C prevents side reactions during cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the compound, while HPLC confirms >95% purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- NMR : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm) and sulfonamide groups (δ 3.1–3.3 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 357.08) .

- IR spectroscopy : Detects S=O stretching (1130–1150 cm⁻¹) and N-H bending (1540 cm⁻¹) .

Q. How can computational methods predict the electronic properties of this compound?

Semi-empirical PM6 and DFT (e.g., B3LYP/6-31G*) optimize geometry and calculate frontier molecular orbitals. Key outputs:

- HOMO-LUMO gap : Correlates with UV/Vis absorption (e.g., λmax ~298 nm) .

- Solvent effects : Include a polarizable continuum model (PCM) for aqueous environments .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational UV/Vis spectra?

- Parameter adjustment : Refine basis sets (e.g., 6-311++G**) or include exact exchange in hybrid functionals (e.g., B3LYP) .

- Vibrational coupling : Account for vibronic transitions using TD-DFT with Franck-Condon analysis .

- Experimental validation : Compare with solvent-corrected spectra (e.g., water vs. methanol) .

Q. How does the dioxidoisothiazolidine moiety influence biological activity, and what interaction studies are recommended?

- Kinase inhibition : The sulfonamide group binds ATP pockets (e.g., Pim-1 kinase, IC50 ~0.5 µM) via hydrogen bonding .

- Target validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS .

- Metabolic stability : Use liver microsomes (human/rat) to calculate half-life (t1/2) .

- Reactivity assays : Test ring-opening of the isothiazolidine group under redox conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.